

Application Note: Williamson Ether Synthesis of Phenetole

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Compound of Interest

Compound Name: Phenetole

Cat. No.: B1680304

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Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of a primary alkyl halide to form an ether linkage.^{[1][2]} This application note provides a detailed protocol for the synthesis of **phenetole** (ethyl phenyl ether) from phenol and an ethyl halide. The synthesis involves the deprotonation of phenol to form the highly nucleophilic sodium phenoxide, which then reacts with an ethyl halide.^{[3][4][5]}

Experimental Protocol

This protocol details the synthesis of **phenetole** via the Williamson ether synthesis, including the preparation of the phenoxide, the SN2 reaction, and subsequent purification steps.

Materials and Reagents:

- Phenol (C₆H₅OH)
- Sodium Hydroxide (NaOH) or Sodium metal (Na)
- Ethanol (absolute)
- Ethyl Iodide (CH₃CH₂I) or Bromoethane (CH₃CH₂Br)

- Diethyl Ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- 1 M Potassium Hydroxide (KOH) solution
- Anhydrous Calcium Chloride (CaCl_2) or Sodium Sulfate (Na_2SO_4)
- Deionized Water
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Separatory funnel
- Distillation apparatus
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

Step 1: Preparation of Sodium Phenoxide The first step is the deprotonation of phenol to form the sodium phenoxide salt. Phenols are sufficiently acidic to be deprotonated by a strong base like sodium hydroxide.^{[1][6]}

- In a round-bottom flask, dissolve 9.4 g of phenol in 30 ml of absolute ethanol.
- Carefully add a stoichiometric equivalent of a strong base. One common method involves slowly adding 2.3 g of sodium metal in small pieces to the ethanol solution. Alternatively, and more safely, an aqueous solution of sodium hydroxide can be used.^{[6][7][8]} Stir the mixture until the base has completely reacted and a clear solution of sodium phenoxide is formed.

Step 2: Synthesis of Phenetole (SN2 Reaction) The phenoxide ion then acts as a nucleophile, attacking the ethyl halide.

- Attach a reflux condenser to the round-bottom flask.

- Add 19.5 g of ethyl iodide to the sodium phenoxide solution.
- Heat the mixture to a gentle boil using a water bath or heating mantle. Allow the reaction to reflux for approximately 2-3 hours. The reaction is complete when the mixture is no longer alkaline, which can be checked by testing a small, cooled sample with moist litmus paper.

Step 3: Work-up and Isolation After the reaction is complete, the product must be isolated from the reaction mixture.

- Allow the reaction flask to cool to room temperature.^[7]
- Rearrange the apparatus for simple distillation and distill off the excess ethyl iodide and most of the ethanol solvent.
- Transfer the remaining residue to a separatory funnel containing an equal volume of water.
- Extract the aqueous mixture with diethyl ether (2 x 30 mL).^[7] Combine the organic layers.
- Wash the combined ethereal extracts with a 5% or 1M potassium hydroxide solution to remove any unreacted phenol.^{[1][7]}
- Subsequently, wash the organic layer with water until the aqueous layer is neutral.^{[1][7]}

Step 4: Drying and Purification The final steps involve drying the organic solution and purifying the **phenetole**.

- Dry the ethereal solution over an anhydrous drying agent such as calcium chloride or sodium sulfate.^{[1][9]}
- Filter the dried solution to remove the drying agent.
- Evaporate the diethyl ether using a rotary evaporator or by simple distillation to yield the crude **phenetole**.^{[1][9]}
- Purify the crude product by distillation. Collect the fraction that boils at approximately 172-173°C.^[10] The final product should be a colorless oily liquid.^[10]

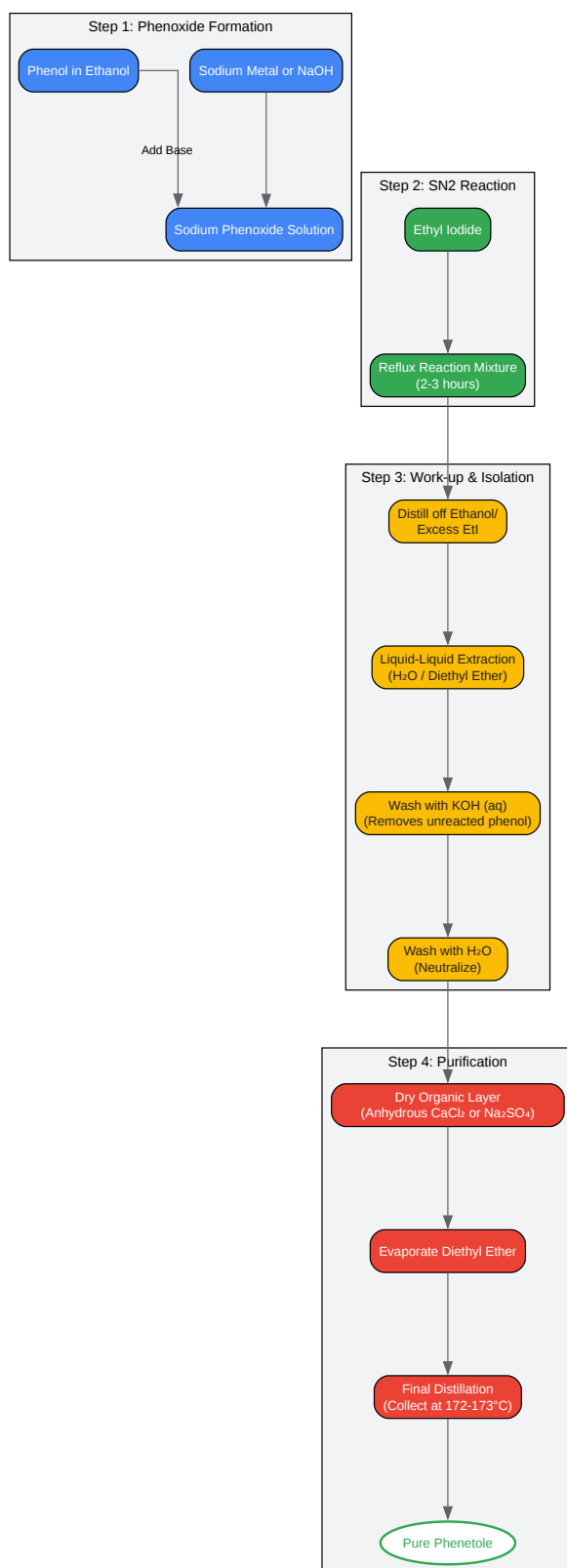
Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

Compound	Molar Mass (g/mol)	Amount	Moles	Density (g/mL)	Boiling Point (°C)	Expected Yield
Phenol	94.11	9.4 g	~0.10	1.07	181.7	N/A
Sodium	22.99	2.3 g	~0.10	0.97	883	N/A
Ethyl Iodide	155.97	19.5 g	~0.125	1.95	72.3	N/A
Phenetole	122.16	0.967[10]	172-173[10]	Up to 96% [9]		

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the Williamson ether synthesis of **phenetole**, from starting materials to the purified product.



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Caption: Workflow for the Williamson Ether Synthesis of **Phenetole**.

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